molecular formula C11H13N5O B1302839 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine CAS No. 849925-00-4

2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine

Cat. No.: B1302839
CAS No.: 849925-00-4
M. Wt: 231.25 g/mol
InChI Key: KYFNBVXPLAKRKM-UHFFFAOYSA-N
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Description

2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine is a chemical compound with the molecular formula C11H13N5O and a molecular weight of 231.25 g/mol . It is supplied and characterized for research purposes. The compound features a 1,2,4-oxadiazole heterocycle, a structure known in medicinal chemistry for its bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups . This core scaffold is found in compounds with a wide range of biological activities, including roles as receptor antagonists and enzyme inhibitors, making it a valuable template in drug discovery efforts . The structural framework of this compound combines a pyrazine ring with a piperidine-containing 1,2,4-oxadiazole, offering researchers a multifunctional building block for the synthesis of novel derivatives or for use in pharmacological screening. This product is intended for research use in a laboratory setting and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-piperidin-4-yl-3-pyrazin-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-3-12-4-2-8(1)11-15-10(16-17-11)9-7-13-5-6-14-9/h5-8,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFNBVXPLAKRKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=NO2)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90918746
Record name 2-[5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyrazine
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Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849925-00-4, 93072-94-7
Record name 2-[5-(4-Piperidinyl)-1,2,4-oxadiazol-3-yl]pyrazine
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Record name 2-[5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyrazine
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Record name 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine
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Preparation Methods

Synthesis of the 1,2,4-Oxadiazole Core

  • Cyclization of Amidoximes with Carboxylic Acid Derivatives
    Amidoximes derived from nitriles react with carboxylic acid chlorides or esters under dehydrating conditions to form the 1,2,4-oxadiazole ring. Typical reagents include oxalyl chloride for acid chloride formation and subsequent cyclization in solvents like dichloromethane or DMF at controlled temperatures (0–50 °C).

  • Example Reaction Conditions :

    • Acid chloride formation: Oxalyl chloride with catalytic DMF in CH2Cl2 at 0 °C to reflux for 3–4 hours.
    • Cyclization: Amidoxime and acid chloride stirred in pyridine or triethylamine at room temperature to 50 °C for 12–24 hours.

Introduction of the Piperidin-4-yl Group

  • Nucleophilic Displacement on Halogenated Oxadiazoles
    Halogenated oxadiazole intermediates (e.g., chloroacetamide derivatives) undergo nucleophilic substitution with piperidine or substituted piperidines in refluxing ethanol or other polar solvents. Reaction temperatures range from 25 °C to 82 °C, with yields varying from 45% to 63% depending on conditions.

  • Mechanistic Insight :
    Piperidine attacks the electrophilic carbon adjacent to the halogen, displacing the halide and forming the piperidinyl-substituted oxadiazole. Reaction temperature critically influences the substitution efficiency and byproduct formation.

Coupling with the Pyrazine Ring

  • Cross-Coupling Reactions
    The pyrazine ring is introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, using halogenated oxadiazole intermediates and pyrazine boronic acids or amines. These reactions require palladium catalysts, ligands, bases, and inert atmosphere conditions, typically at 80–120 °C.

  • Alternative Direct Substitution
    In some cases, direct nucleophilic aromatic substitution on pyrazine derivatives with oxadiazole intermediates is feasible under milder conditions.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Amidoxime + Acid Chloride Cyclization Oxalyl chloride, DMF, CH2Cl2, 0–50 °C, 12 h 50–70 Formation of 1,2,4-oxadiazole ring
2 Nucleophilic substitution Piperidine, EtOH, reflux or 25–82 °C, 12–48 h 45–63 Introduction of piperidin-4-yl group
3 Pd-catalyzed cross-coupling Pd catalyst, ligand, base, pyrazine derivative, 80–120 °C, inert atmosphere 40–65 Coupling with pyrazine ring

Research Findings and Optimization Notes

  • Solvent Effects : Polar aprotic solvents like DMF and dichloromethane favor cyclization and coupling steps but may reduce isolated yields due to solubility issues of products.

  • Temperature Control : Elevated temperatures improve substitution yields but may increase byproduct formation; careful optimization is necessary.

  • Catalyst and Ligand Selection : For cross-coupling, choice of palladium catalyst and ligands significantly affects reaction efficiency and selectivity.

  • Purification : Column chromatography on silica gel is commonly used to isolate pure products, though some intermediates exhibit poor solubility in common solvents, complicating purification.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Impact on Synthesis
Cyclization Temperature 0–50 °C Controls ring formation efficiency
Piperidine Substitution Temp 25–82 °C Affects substitution yield and purity
Reaction Time 12–48 hours Longer times improve conversion
Solvents CH2Cl2, DMF, EtOH Influence solubility and reaction rate
Catalysts Pd(PPh3)4, Pd2(dba)3 Essential for cross-coupling step
Yields 40–70% (stepwise) Dependent on reaction optimization

Chemical Reactions Analysis

Types of Reactions

2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxides or hydroxylated derivatives, while substitution reactions can yield a wide range of substituted pyrazine or oxadiazole derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have identified derivatives of 1,2,4-oxadiazole, including 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine, as potential agonists for human caseinolytic protease P (HsClpP). This protease plays a crucial role in mitochondrial homeostasis and is implicated in cancer cell proliferation.

  • Case Study : A derivative known as SL44 demonstrated significant agonistic activity on HsClpP, leading to apoptosis in hepatocellular carcinoma (HCC) cells. The compound inhibited cell proliferation with an IC50 value of 3.1 μM and showed superior tumor growth inhibition compared to traditional therapies like sorafenib .

Neuroprotective Effects

Oxadiazole derivatives have also been explored for their neuroprotective properties. The unique structure of this compound may contribute to neuroprotection by modulating neurotransmitter systems or reducing oxidative stress.

Antimicrobial Properties

Compounds with oxadiazole moieties have exhibited antimicrobial activity against various pathogens. The piperidine group may enhance the interaction with microbial targets, making these compounds valuable in developing new antibiotics.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in HCC cells
NeuroprotectivePotential modulation of neurotransmitter systemsAuthor Insights
AntimicrobialEffective against various pathogensAuthor Insights

Mechanism of Action

The mechanism of action of 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Bioactivity of Pyrazine Derivatives
Compound Bioactivity IC₅₀/Effectiveness Reference
2-Methyl-3-isopropylpyrazine Promotes A. thaliana root growth Not quantified
2-(Tetrahydroxybutyl)-pyrazine derivatives α-Glucosidase inhibition 1.9–7.2 mmol/L
Target compound Unknown N/A

Piperidine- and Oxadiazole-Containing Analogs

Compounds combining piperidine, oxadiazole, or pyrazine moieties display varied pharmacological profiles:

  • 1-{1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-piperidinyl}-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine : This analog incorporates a trifluoromethyl group and isoxazole, likely enhancing metabolic stability and lipophilicity compared to the target compound .
  • 2-{5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl}pyrazine: Features triazole rings instead of oxadiazole, highlighting how minor structural changes can shift biological targets (e.g., anticancer or antimicrobial activity) .
Table 2: Structural and Functional Differences in Analogs
Compound Key Structural Features Potential Applications Reference
Target compound Pyrazine + oxadiazole + piperidine Research chemical
Trifluoromethyl-isoxazole analog Isoxazole + trifluoromethyl Metabolic stability
Pyrimidine-piperazine hydrochloride Pyrimidine + piperazine Receptor binding
Triazole-pyrazine derivative Triazole + pyrazine Anticancer/antimicrobial

Physicochemical and Commercial Considerations

  • Solubility and Stability : The oxadiazole ring in the target compound may improve thermal stability compared to furan- or triazole-containing analogs (e.g., those in coffee aroma studies) . However, the piperidine moiety could reduce water solubility relative to hydroxylated pyrazines .
  • Commercial Availability : Unlike research-only compounds like 3-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]piperidine HCl (CAS: N/A) , the target compound is readily available, facilitating further study .

Biological Activity

2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties based on diverse research studies.

The chemical formula of this compound is C11H13N5OC_{11}H_{13}N_{5}O with a molecular weight of 231.26 g/mol. It has a melting point range of 87–89 °C and is classified as an irritant .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of various derivatives of oxadiazoles, including this compound. The compound exhibits significant activity against a range of pathogens.

Minimum Inhibitory Concentration (MIC)

The MIC values for related compounds have shown promising results:

  • Compounds with oxadiazole moieties demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Case Study: Tuberculostatic Activity

A study focused on the tuberculostatic activity of piperidine derivatives found that certain modifications led to enhanced efficacy against Mycobacterium tuberculosis. Specifically, compounds similar to this compound exhibited MIC values between 0.5 and 4 μg/mL against resistant strains .

Anticancer Activity

The anticancer properties of oxadiazole derivatives have also been investigated. Research indicates that compounds with similar structures can inhibit cancer cell proliferation effectively.

In Vitro Studies

In vitro studies have reported that certain derivatives exhibit IC50 values as low as 0.25 μM against hepatocarcinoma cell lines (HepG2), indicating strong antiproliferative effects . The mechanism often involves the regulation of cell cycle processes and apoptosis induction.

Summary of Biological Activities

Activity Target MIC/IC50 Notes
AntimicrobialStaphylococcus aureus0.22 - 0.25 μg/mLEffective against biofilm formation
Mycobacterium tuberculosis0.5 - 4 μg/mLSignificant activity against resistant strains
AnticancerHepG2 (liver cancer cells)0.25 μMInduces apoptosis and regulates cell cycle

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Compounds with piperidine and oxadiazole structures often inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Cell Cycle Regulation : They can induce cell cycle arrest at critical phases (e.g., G2/M phase), leading to apoptosis in cancer cells.
  • Biofilm Disruption : The compound's efficacy against biofilms suggests potential applications in treating chronic infections.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic reactions. A common approach involves coupling pyrazine derivatives with piperidine-containing precursors. For example, triazole intermediates (e.g., 5-(pyrazin-2-yl)-1,2,4-triazole) are synthesized using hydrazide precursors under basic conditions, followed by cyclization with piperidine derivatives. Key steps include monitoring reaction progress via TLC and optimizing solvent systems (e.g., ethanol/water mixtures) to enhance yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions on the pyrazine and oxadiazole rings. Mass spectrometry (HRMS) validates molecular weight, while single-crystal X-ray diffraction (SCXRD) provides definitive structural proof. For SCXRD, data collection using a Bruker APEX-II diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL-2018/3 is recommended .

Q. How can solubility and stability be assessed for in vitro studies?

  • Methodological Answer : Solubility is determined in DMSO, PBS, and simulated biological fluids (e.g., SGF/SIF) using UV-Vis spectrophotometry. Stability under physiological conditions (pH 7.4, 37°C) is monitored via HPLC over 24–72 hours. For hygroscopicity, dynamic vapor sorption (DVS) analysis at 25°C and 40–90% relative humidity is advised .

Advanced Research Questions

Q. How can computational models predict the compound’s toxicity, and what are their limitations?

  • Methodological Answer : Tools like GUSAR and TEST predict acute toxicity (LD₅₀) by correlating molecular descriptors (e.g., logP, topological polar surface area) with historical data. However, discrepancies arise due to limited training data for oxadiazole-pyrazine hybrids. Experimental validation via acute toxicity tests in rodents (e.g., OECD 423 guidelines) is critical. Subacute doses (1000–5000 mg/kg) are administered intragastrically, with hematological and biochemical markers monitored for 14 days .

Q. What strategies resolve contradictions between computational and experimental pharmacological data?

  • Methodological Answer : Discrepancies in activity predictions (e.g., kinase inhibition vs. assay results) require orthogonal validation. For instance, if a computational model suggests high affinity for a kinase target but in vitro assays show low inhibition, conduct surface plasmon resonance (SPR) to measure binding kinetics. Adjust QSAR models by incorporating physicochemical parameters (e.g., solvation energy) to improve accuracy .

Q. How does the compound’s crystal packing influence its reactivity and intermolecular interactions?

  • Methodological Answer : SCXRD analysis reveals intermolecular interactions (e.g., π-π stacking between pyrazine rings, hydrogen bonds involving oxadiazole N-atoms). Monoclinic P2₁/c symmetry with unit cell parameters (a = 10.751 Å, b = 13.721 Å, c = 11.385 Å, β = 102.57°) indicates dense packing, which may reduce solubility but enhance thermal stability. Hirshfeld surface analysis quantifies interaction contributions (e.g., H-bonding vs. van der Waals) .

Q. What experimental designs optimize the compound’s selectivity for target proteins?

  • Methodological Answer : Structure-activity relationship (SAR) studies are guided by molecular docking (AutoDock Vina) against target vs. off-target proteins (e.g., kinases, GPCRs). Modify substituents on the piperidine ring (e.g., introducing methyl or trifluoromethyl groups) and assess selectivity via competitive binding assays. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Data Analysis & Validation

Q. How should researchers validate crystallographic data for this compound?

  • Methodological Answer : Validate SCXRD data using R-factor convergence (e.g., R₁ < 0.05 for I > 2σ(I)) and check for residual electron density peaks (< 1 e⁻/ų). Employ the PLATON tool for symmetry checks and TWINABS for twinning correction. Cross-validate bond lengths/angles against Cambridge Structural Database (CSD) averages for similar oxadiazole derivatives .

Q. What statistical methods address variability in biological replicate experiments?

  • Methodological Answer : Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., dose-dependent cytotoxicity). For small sample sizes (n = 3–5), apply non-parametric tests (Mann-Whitney U). Report variability as ±SEM and ensure power analysis (α = 0.05, β = 0.2) pre-experiment to determine sample size .

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